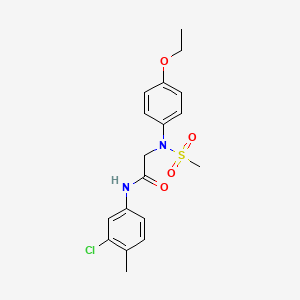![molecular formula C21H28N2O3S B3570576 N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570576.png)
N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide
説明
N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MPAB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAB is a small molecule that has a unique structure and properties, which make it a promising candidate for various research studies.
作用機序
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves the modulation of the activity of the GABA-A receptor. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide binds to a specific site on the receptor, which enhances the activity of the receptor. This leads to increased inhibitory neurotransmission, which reduces the excitability of the neurons. The modulation of the GABA-A receptor by N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide is selective, and it does not affect other receptors or ion channels. This property of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide makes it a promising candidate for research studies, as it can be used to study the specific role of the GABA-A receptor in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide have been extensively studied in animal models and in vitro studies. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission. This property of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been linked to various physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high yield and cost-effectiveness. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide is also relatively stable, and it can be easily synthesized and purified. However, N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide also has some limitations, including its low solubility in water, which can make it challenging to use in some experiments. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide also has some potential side effects, including sedation and muscle relaxation, which can affect the outcome of some experiments.
将来の方向性
There are several future directions for the research of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One potential direction is to study the role of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide in the treatment of various neurological disorders, including anxiety, insomnia, epilepsy, and schizophrenia. Another direction is to investigate the potential neuroprotective properties of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide and its potential application in the treatment of neurodegenerative disorders. Additionally, the development of new analogs of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide with improved solubility and selectivity could also be a potential future direction for research.
科学的研究の応用
N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential applications in scientific research, mainly in the field of neuroscience. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to modulate the activity of the GABA-A receptor, which is a critical target for many neurological disorders. The GABA-A receptor is a ligand-gated ion channel that regulates the inhibitory neurotransmission in the central nervous system. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission. This property of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide makes it a potential candidate for the treatment of various neurological disorders, including anxiety, insomnia, epilepsy, and schizophrenia.
特性
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15(2)20(16(3)4)22-21(24)17-11-13-18(14-12-17)23(5)27(25,26)19-9-7-6-8-10-19/h6-16,20H,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIBLUWTLYPRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-[methyl(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[benzyl(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B3570493.png)
![4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B3570504.png)
![4-[benzyl(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B3570510.png)
![4-[benzyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B3570513.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B3570521.png)

![3,4-dimethoxy-N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3570543.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3570546.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3570552.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3570555.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3570562.png)
![N-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B3570565.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-3-pyridinylglycinamide](/img/structure/B3570573.png)
![N-(4-chlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570574.png)